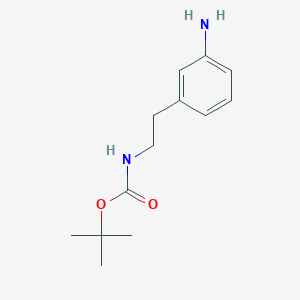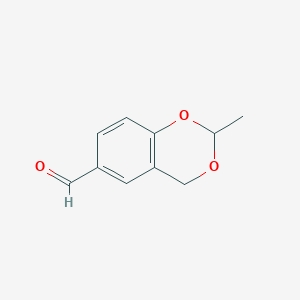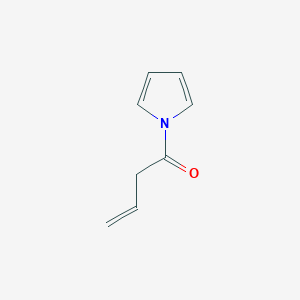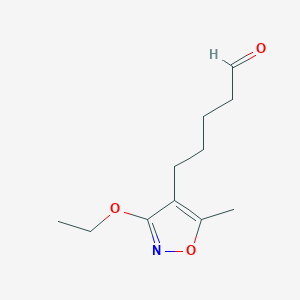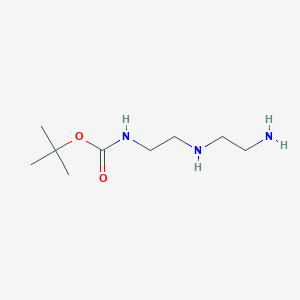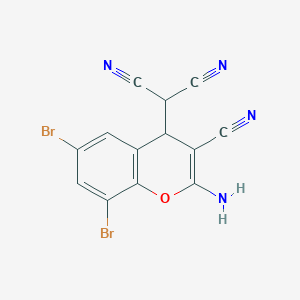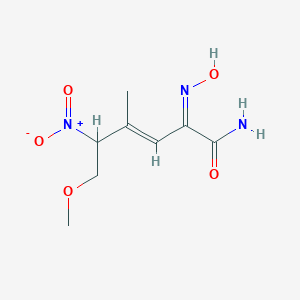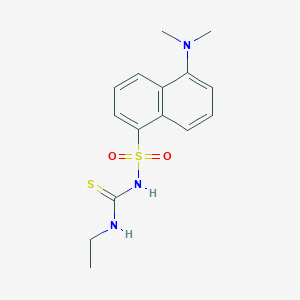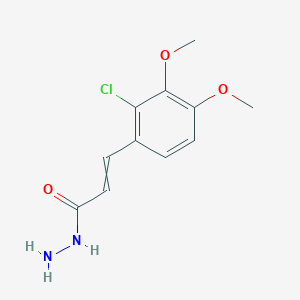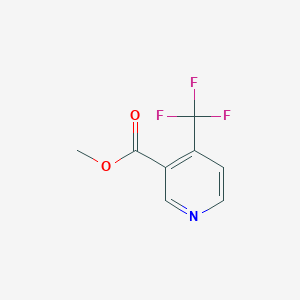
4-Bromo-3,5-dichloroaniline
Descripción general
Descripción
4-Bromo-3,5-dichloroaniline is a chemical compound with the molecular formula C6H4BrCl2N . It has a molecular weight of 240.91 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for 4-Bromo-3,5-dichloroaniline is 1S/C6H4BrCl2N/c7-6-4(8)1-3(10)2-5(6)9/h1-2H,10H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
4-Bromo-3,5-dichloroaniline is a solid substance . It has a molecular weight of 240.91 .Aplicaciones Científicas De Investigación
Environmental Remediation
“4-Bromo-3,5-dichloroaniline” is a derivative of “3,5-dichloroaniline”, which is a metabolite of dicarboximide fungicides . A pilot study has shown that immobilized fungal laccase can efficiently remove “3,5-dichloroaniline” from the aqueous medium . This suggests that “4-Bromo-3,5-dichloroaniline” could potentially be used in environmental remediation, specifically in the removal of harmful fungicide metabolites from water sources .
Agrochemical Research
As a derivative of “3,5-dichloroaniline”, “4-Bromo-3,5-dichloroaniline” could be used in agrochemical research . “3,5-dichloroaniline” is a primary metabolite of dicarboximide fungicides, which are widely used in agriculture . Therefore, studying “4-Bromo-3,5-dichloroaniline” could provide insights into the environmental impact and safety of these fungicides .
Biochemical Research
The study of “4-Bromo-3,5-dichloroaniline” could also be beneficial in biochemical research . The compound’s interaction with fungal laccase, as demonstrated in the pilot study, suggests that it could be used to study enzyme-substrate interactions and biocatalytic pathways .
Chemical Synthesis
“4-Bromo-3,5-dichloroaniline” could be used as a starting material or intermediate in the synthesis of other chemical compounds . Its unique structure, featuring both bromine and chlorine substituents, could make it a valuable component in various synthetic routes .
Analytical Chemistry
Similar to “3,4,5-Trichloroaniline”, “4-Bromo-3,5-dichloroaniline” could potentially be used in the determination of substituted aromatic amines in sediment or water samples by capillary column gas chromatography .
Material Science
Given its unique structure, “4-Bromo-3,5-dichloroaniline” could potentially be used in material science research . For instance, it could be used in the development of new materials with specific properties, such as conductivity, magnetism, or light emission .
Safety and Hazards
Mecanismo De Acción
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and can permeate the blood-brain barrier . It is predicted to inhibit several cytochrome P450 enzymes, which could impact its metabolism . The compound’s lipophilicity (Log Po/w) is predicted to be around 3.03 , which could influence its distribution and bioavailability.
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity and stability. Its lipophilicity suggests that it might accumulate in fatty tissues .
Propiedades
IUPAC Name |
4-bromo-3,5-dichloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c7-6-4(8)1-3(10)2-5(6)9/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPGULWHAXFEIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Br)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3,5-dichloroaniline | |
CAS RN |
1940-29-0 | |
| Record name | 4-Bromo-3,5-dichlorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1940-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3,5-dinitroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001940290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

